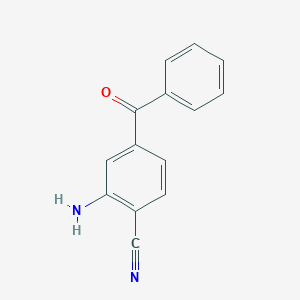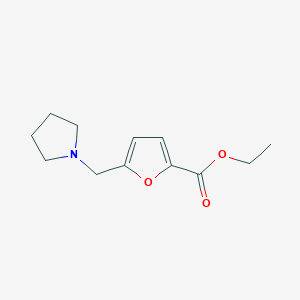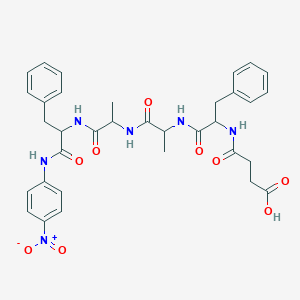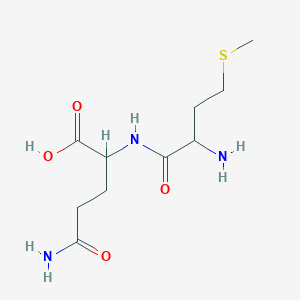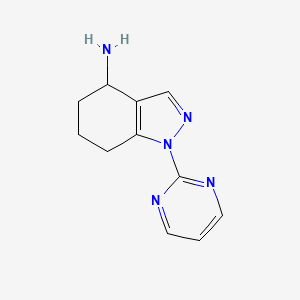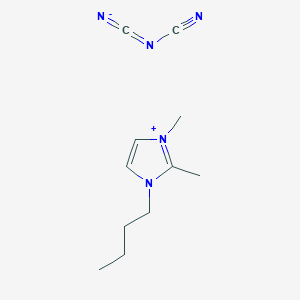
1-Butyl-2,3-dimethylimidazolium dicyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethylimidazolium dicyanamide is an ionic liquid with the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and high ionic conductivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
1-Butyl-2,3-dimethylimidazolium dicyanamide can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with dicyanamide. The reaction typically involves mixing the two reactants in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Butyl-2,3-dimethylimidazolium dicyanamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form corresponding halide salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions may vary depending on the desired outcome.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethylimidazolium dicyanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3-dimethylimidazolium dicyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can stabilize or destabilize specific molecular structures, influencing various chemical and biological processes . The compound’s high ionic conductivity and thermal stability also contribute to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,3-dimethylimidazolium dicyanamide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium dicyanamide: Similar in structure but with different alkyl substituents, leading to variations in physical and chemical properties.
1-Butyl-2,3-dimethylimidazolium chloride: Contains a chloride anion instead of dicyanamide, affecting its solubility and reactivity.
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and use in high-temperature applications.
These comparisons highlight the uniqueness of this compound in terms of its specific anion and resulting properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
1-butyl-2,3-dimethylimidazol-3-ium;cyanoiminomethylideneazanide |
InChI |
InChI=1S/C9H17N2.C2N3/c1-4-5-6-11-8-7-10(3)9(11)2;3-1-5-2-4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
FBDBEWYTDHNKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C[N+](=C1C)C.C(=[N-])=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


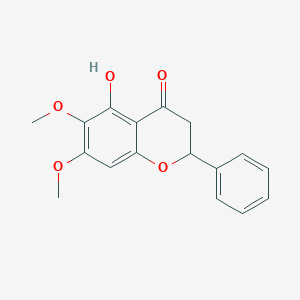
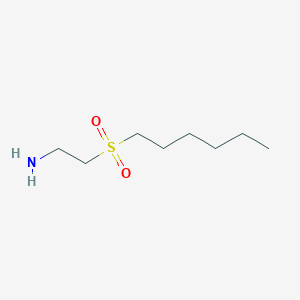

![6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B15095109.png)
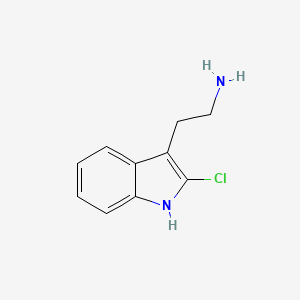
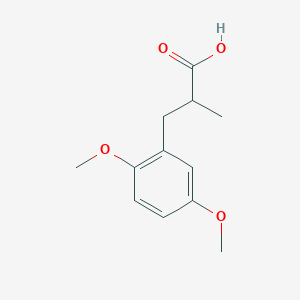
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
